An In-Depth Technical Guide to 4-(o-Tolyl)picolinic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 4-(o-Tolyl)picolinic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The pyridine carboxylic acid framework, and specifically the picolinic acid scaffold, represents a "privileged structure" in the field of medicinal chemistry. These nitrogen-containing heterocycles are integral to a vast number of FDA-approved drugs and serve as versatile building blocks in the synthesis of novel therapeutic agents.[1] Their unique electronic properties and ability to act as potent chelating agents make them indispensable in modern drug design.[2][3]
This guide focuses on a specific, yet highly valuable derivative: 4-(o-Tolyl)picolinic acid . By introducing a sterically defined ortho-tolyl group onto the 4-position of the picolinic acid ring, this molecule offers unique conformational constraints and lipophilic characteristics. These features make it an intriguing candidate for probing protein binding pockets and serving as a foundational core for library synthesis in drug discovery programs. This document provides a comprehensive technical overview of its properties, a validated synthetic pathway, and its potential applications for researchers in the pharmaceutical and life sciences sectors.
Core Physicochemical & Structural Properties
4-(o-Tolyl)picolinic acid is a bespoke chemical entity designed for advanced research and development. Its fundamental properties are summarized below, providing the foundational data required for experimental design.
1.1 Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 213.23 g/mol | [4] |
| Molecular Formula | C₁₃H₁₁NO₂ | [4] |
| CAS Number | 1255634-33-3 | [4] |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O | [4] |
| Synonym | 4-(2-Methylphenyl)pyridine-2-carboxylic acid | [4] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |
| Computed LogP | 2.75522 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
1.2 Chemical Structure
Figure 1: 2D Structure of 4-(o-Tolyl)picolinic acid.
Proposed Synthesis and Mechanistic Rationale
While specific synthetic procedures for 4-(o-tolyl)picolinic acid are not widely published, a robust and field-proven method for its construction is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, prized for its high efficiency, functional group tolerance, and atom economy, making it ideal for pharmaceutical applications.[5][6]
The proposed synthesis involves the coupling of an aryl boronic acid with an aryl halide.[7] The causality for this strategic choice is clear: commercially available starting materials can be efficiently joined to form the target biaryl structure in a single, high-yielding step.
2.1 Synthetic Workflow Diagram
Figure 2: Proposed Suzuki-Miyaura Synthesis Workflow.
2.2 Detailed Experimental Protocol
This protocol is a self-validating system. The success of each step can be monitored by standard analytical techniques (TLC, LC-MS) before proceeding to the next, ensuring high purity of the final product.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add methyl 4-chloropicolinate (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Experimental Rationale: A Pd(0) source is essential to initiate the catalytic cycle via oxidative addition into the aryl-halide bond. The phosphine ligands stabilize the palladium center.
-
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl 4-(o-tolyl)picolinate, can be purified by column chromatography on silica gel if necessary.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the crude or purified methyl 4-(o-tolyl)picolinate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Base Addition: Add an excess of lithium hydroxide (LiOH, approx. 3-5 eq) and stir the mixture at room temperature.
-
Experimental Rationale: LiOH is a strong nucleophile that efficiently hydrolyzes the methyl ester to the corresponding carboxylate salt. Using an aqueous co-solvent system ensures solubility for both the organic substrate and the inorganic base.
-
-
Monitoring: Monitor the disappearance of the starting material by TLC until the reaction is complete (typically 1-4 hours).
-
Acidification and Isolation: Concentrate the reaction mixture to remove the THF. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate of the final product, 4-(o-tolyl)picolinic acid, should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Analytical Characterization (Predicted)
3.1 Predicted ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
-
Carboxylic Acid Proton (-COOH): A very broad singlet, expected to appear far downfield, likely >13 ppm.
-
Pyridine Ring Protons:
-
H6: A doublet, ~8.6-8.8 ppm. Located ortho to the ring nitrogen, it will be the most deshielded.
-
H5: A doublet, ~7.8-8.0 ppm.
-
H3: A singlet or very fine doublet, ~7.6-7.8 ppm.
-
-
Tolyl Ring Protons: Four protons in the aromatic region, likely appearing as a complex multiplet between ~7.2-7.5 ppm due to ortho, meta, and para couplings.
-
Methyl Protons (-CH₃): A sharp singlet, shielded by the aromatic ring, expected around ~2.2-2.4 ppm.[8]
3.2 Predicted ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
-
Carbonyl Carbon (-COOH): Expected in the range of 165-168 ppm.
-
Aromatic Carbons: Multiple signals between 120-155 ppm. The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the tolyl group (C4) will be key diagnostic peaks.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around 20-22 ppm.[8]
3.3 Mass Spectrometry (ESI+)
-
Expected [M+H]⁺: 214.08 (Calculated for C₁₃H₁₂NO₂⁺).
-
Key Fragmentation: A primary loss of 45 Da corresponding to the carboxylic acid group (-COOH) is a highly probable fragmentation pathway under ionization.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-(o-tolyl)picolinic acid lies not as an end-product, but as a sophisticated building block for creating more complex and potent drug candidates. The picolinic acid core is a known pharmacophore with a wide range of biological activities.[9]
-
Enzyme Inhibition: Picolinic acid derivatives are prominent in the development of enzyme inhibitors. The rigid, non-planar orientation of the ortho-tolyl group relative to the pyridine ring can be exploited to achieve high-affinity binding within specific enzyme active sites, offering selectivity that a simple phenyl or planar substituent cannot.[1]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight just over 200 g/mol , this molecule is an ideal "fragment" for FBDD screening campaigns. It combines two distinct and medicinally relevant fragments—picolinic acid and toluene—providing a rich starting point for hit-to-lead optimization.
-
Coordination Chemistry: As a derivative of picolinic acid, a powerful bidentate chelating agent, this molecule can be used to synthesize novel metal complexes.[2][9] Such complexes have applications ranging from diagnostic imaging agents to metallodrugs for therapeutic intervention.
4.1 Role in the Drug Discovery Pipeline
Figure 3: Role of Building Blocks in the Drug Discovery Pipeline.
References
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4-Pyridinecarboxylic acid. NIST Chemistry WebBook.[Link]
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4-Pyridinecarboxylic acid. NIST Chemistry WebBook (UV/Visible Spectrum).[Link]
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Picolinic acid. Wikipedia.[Link]
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4-Oxo-4-(p-tolylamino)butanoic acid. PubChem, National Center for Biotechnology Information.[Link]
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Picolinic acid. PubChem, National Center for Biotechnology Information.[Link]
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Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. Procurenet.[Link]
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central, National Institutes of Health.[Link]
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Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.[Link]
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Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate.[Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed, National Institutes of Health.[Link]
- Process for the preparation of 6-(aryl)-4-aminopicolinates.
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Suzuki Coupling. Organic Chemistry Portal.[Link]
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Supplementary Information for Oxidation of Aldehydes. The Royal Society of Chemistry.[Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.[Link]
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The Suzuki Reaction. Myers Group, Harvard University.[Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
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Raman spectra of picolinic acid. ResearchGate.[Link]
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Chem 117 Reference Spectra Spring 2011. Silverstein, Robert M.[Link]
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